molecular formula C16H20N4O3S B2720091 4-(4-((2-Methoxyphenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine CAS No. 1428375-22-7

4-(4-((2-Methoxyphenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine

Cat. No. B2720091
CAS RN: 1428375-22-7
M. Wt: 348.42
InChI Key: FERBNRVLRUGQPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(4-((2-Methoxyphenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine” is a derivative of piperazine . Piperazine derivatives have been studied for their potential therapeutic applications, particularly as ligands for alpha1-adrenergic receptors . These receptors are a major therapeutic target for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” is complex and involves various functional groups. The compound has been studied using in silico docking and molecular dynamics simulations .


Chemical Reactions Analysis

The compound has been subjected to various chemical reactions during its synthesis. The binding data, in silico docking simulations, and molecular dynamics (MD) together with absorption, distribution, metabolism, and excretion calculations (ADME) have been analyzed .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound include a predicted melting point of 213.14°C, a predicted boiling point of 559.2°C at 760 mmHg, and a predicted density of 1.3 g/cm^3 .

Scientific Research Applications

Sulfonyl Compounds in Inflammatory Bowel Disease

Sulfonyl compounds, such as Sulphasalazine and its active moiety 5-aminosalicylic acid (5‐ASA), have been utilized for over 40 years in treating inflammatory bowel diseases like Crohn's disease and ulcerative colitis. The effectiveness of these compounds stems from their ability to release 5-ASA in the colon, acting locally at the disease site to reduce inflammation. Recent advancements have focused on delivering 5-ASA more efficiently, minimizing adverse effects linked to the sulfonyl carrier molecule (Thomson, 1991).

Piperazine Derivatives in Therapeutics

Piperazine, a core structure in many therapeutic agents, exhibits a broad range of pharmacological activities including antipsychotic, antidepressant, anticancer, and antiviral effects. Recent patent reviews highlight the flexibility of piperazine in drug design, emphasizing its role in developing new therapeutic agents. Modifications to piperazine derivatives have shown significant impacts on the pharmacokinetics and dynamics of resulting molecules, suggesting its continued exploration in drug discovery (Rathi et al., 2016).

Pyrimidine Derivatives in Drug Design

Pyrimidine, another critical pharmacophore, plays a vital role in synthesizing drugs targeting various diseases. Specific derivatives, including those containing sulfonyl and piperazine groups, have been synthesized and evaluated for their biological activities, including interactions with D2-like receptors. These studies contribute to our understanding of pyrimidine's potential in rational drug design, offering insights into developing more effective and selective therapeutic agents (Sikazwe et al., 2009).

Mechanism of Action

The compound acts as a ligand for alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs), and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

properties

IUPAC Name

4-[4-(2-methoxyphenyl)sulfonylpiperazin-1-yl]-5-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-13-11-17-12-18-16(13)19-7-9-20(10-8-19)24(21,22)15-6-4-3-5-14(15)23-2/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERBNRVLRUGQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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